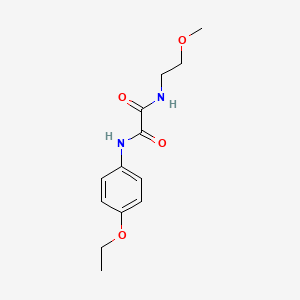![molecular formula C18H20O5 B5184700 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, also known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPEB belongs to the class of allosteric modulators that target the metabotropic glutamate receptor subtype 5 (mGluR5).
Wissenschaftliche Forschungsanwendungen
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have potential therapeutic applications in the treatment of several neurological disorders such as anxiety, depression, and addiction. It has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Wirkmechanismus
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde acts as an allosteric modulator of mGluR5, a type of receptor found in the brain that is involved in the regulation of neurotransmitter release. By binding to mGluR5, 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde enhances the receptor's activity and increases the release of neurotransmitters such as glutamate. This leads to an increase in synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde can improve cognitive function and reduce anxiety-like behavior in animal models. It has also been shown to increase the release of dopamine in the brain, which is associated with reward and pleasure. Additionally, 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 activation without affecting other receptors. However, the low yield of the synthesis method and the high cost of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde can be limiting factors for some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. Another area of research is the investigation of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde's potential therapeutic applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde and its effects on neurotransmitter release and synaptic plasticity.
Synthesemethoden
The synthesis of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde involves several steps. First, 2-(2-methoxyphenoxy)ethanol is reacted with ethylene oxide to form 2-(2-(2-methoxyphenoxy)ethoxy)ethanol. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. The yield of this reaction is typically around 50%.
Eigenschaften
IUPAC Name |
3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-17-7-2-3-8-18(17)23-12-10-21-9-11-22-16-6-4-5-15(13-16)14-19/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEPTCMDZHWODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)

![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)

